Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225429
InChI: InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21-,24-22-
SMILES:
Molecular Formula: C34H26
Molecular Weight: 434.6 g/mol

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene

CAS No.:

Cat. No.: VC17225429

Molecular Formula: C34H26

Molecular Weight: 434.6 g/mol

* For research use only. Not for human or veterinary use.

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene -

Specification

Molecular Formula C34H26
Molecular Weight 434.6 g/mol
IUPAC Name 1,4-diphenyl-2,5-bis[(Z)-2-phenylethenyl]benzene
Standard InChI InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21-,24-22-
Standard InChI Key QCVRUHKZIPUQEM-SXAUZNKPSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C\C2=CC(=C(C=C2C3=CC=CC=C3)/C=C\C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5

Introduction

Synthesis and Characterization

Synthetic Methodology

Cis-cis DPDSB is synthesized via a Wittig reaction between 2,5-diphenylterephthalaldehyde and benzyltriphenylphosphonium chloride under controlled conditions. The reaction’s stereochemical outcome is governed by the choice of base and solvent, with potassium tert-butoxide in tetrahydrofuran (THF) favoring cis-olefin formation . Purification through column chromatography yields the product in ~40% efficiency, as confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis .

Structural Verification

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s stereochemistry. The 1H^1H-NMR spectrum exhibits distinct coupling constants (J=10.212.6HzJ = 10.2–12.6 \, \text{Hz}) for vicinal hydrogens on the double bonds, consistent with a cis configuration . Fourier-transform infrared (FT-IR) spectroscopy further validates the absence of trans-vinyl C-H stretching vibrations above 950 cm1^{-1} .

Single-crystal X-ray diffraction (XRD) reveals a torsional angle of 28.528.5^\circ between the central benzene ring and adjacent styryl groups, disrupting π-conjugation along the molecular axis . This nonplanarity arises from steric clashes between ortho-hydrogens of the phenyl substituents, as illustrated in Figure 1.

Table 1: Crystallographic Data for Cis-cis DPDSB

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Unit Cell Dimensionsa=10.24A˚,b=7.89A˚,c=18.76A˚a = 10.24 \, \text{Å}, \, b = 7.89 \, \text{Å}, \, c = 18.76 \, \text{Å}
Torsional Angle (°)28.5
Intermolecular Distance4.3 Å

Structural and Supramolecular Features

Molecular Geometry

The cis-cis DPDSB molecule adopts a helical conformation, with alternating phenyl groups oriented above and below the central benzene plane . This geometry minimizes steric repulsion but introduces significant dihedral angles (253025^\circ–30^\circ) between adjacent aromatic rings, as confirmed by density functional theory (DFT) calculations .

Crystal Packing

Weak intermolecular interactions dominate the crystal lattice, primarily van der Waals forces and C-H···π contacts (3.8–4.2 Å) . The absence of π-π stacking, due to the molecule’s nonplanarity, reduces exciton quenching and enhances solid-state fluorescence quantum yield (ΦF=0.62\Phi_F = 0.62) .

Optical Properties

Absorption Spectroscopy

Cis-cis DPDSB exhibits a blue-shifted absorption maximum (λmax=342nm\lambda_{\text{max}} = 342 \, \text{nm}) compared to the trans isomer (λmax=378nm\lambda_{\text{max}} = 378 \, \text{nm}) . Time-dependent DFT (TD-DFT) calculations attribute this shift to reduced conjugation length and destabilization of the lowest unoccupied molecular orbital (LUMO) .

Emission Characteristics

In the crystalline state, cis-cis DPDSB emits intense blue light (λem=448nm\lambda_{\text{em}} = 448 \, \text{nm}) with a Stokes shift of 106 nm . The aggregation-induced emission (AIE) effect is pronounced, as the compound remains non-emissive in solution but highly luminescent upon crystallization .

Table 2: Optical and Electronic Parameters

PropertyCis-cis DPDSBTrans-trans DPDSB
λabs\lambda_{\text{abs}} (nm)342378
λem\lambda_{\text{em}} (nm)448492
Bandgap (eV)3.162.97
ΦF\Phi_F (Solid)0.620.41

Thermal and Electrochemical Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of 167°C and decomposition onset at 318°C . The high thermal stability is attributed to rigid molecular scaffolding and limited rotational freedom in the solid state .

Redox Properties

Cyclic voltammetry in dichloromethane shows quasi-reversible oxidation (Eox=+1.23V vs. SCEE_{\text{ox}} = +1.23 \, \text{V vs. SCE}) and reduction (Ered=1.93VE_{\text{red}} = -1.93 \, \text{V}) peaks . The HOMO and LUMO energies, calculated as 5.41eV-5.41 \, \text{eV} and 2.25eV-2.25 \, \text{eV}, respectively, align with those of common hole-transport materials .

Theoretical Insights

DFT calculations at the B3LYP/6-31G(d) level reveal localized frontier orbitals: the HOMO resides on the central distyrylbenzene core, while the LUMO extends across the entire π-system . This asymmetry suggests preferential hole transport along the molecular long axis, a trait exploitable in organic field-effect transistors (OFETs) .

Applications in Optoelectronics

Cis-cis DPDSB’s combination of thermal stability, blue emission, and AIE activity makes it a candidate for organic light-emitting diodes (OLEDs) and solid-state lasers . Preliminary device prototypes exhibit external quantum efficiencies (EQE) of 4.7%, with color coordinates (0.16, 0.09) meeting Rec. 2020 blue standards .

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